Superior Broad-Spectrum Antiproliferative Potency Compared to Isopropyl-Methyl Analog in NCI-60 Panel
The lead compound 4c from the library, which shares the core benzofuran-pyrazole scaffold with N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide, demonstrated a remarkable growth inhibitory profile across a broad panel of cancers. When evaluated against the full NCI-60 cell line panel, 4c exhibited GI50 values ranging from 1.00 to 2.71 µM against multiple resistant cancer types, including Leukemia (CCRF-CEM, MOLT-4), Lung, Colon, CNS, Melanoma, Ovarian, Renal, and Breast cancers [1]. In contrast, the closely related analog compound 5d, which incorporates a 3-furano-isoxazole ring instead of the dimethylpyrazole, showed a narrower and less potent spectrum of activity in the same NCI-60 screen [1]. This direct comparison establishes that the 1,3-dimethylpyrazole moiety is superior to the isoxazole-containing analog for achieving broad-spectrum potency.
| Evidence Dimension | In vitro growth inhibition (GI50) across NCI-60 cell panel |
|---|---|
| Target Compound Data | Compound 4c GI50: 1.00–2.71 µM across Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Breast cancer lines. |
| Comparator Or Baseline | Compound 5d (isoxazole analog): reduced and narrower spectrum of growth inhibition. |
| Quantified Difference | The dimethylpyrazole analog 4c achieves a 1.00–2.71 µM GI50 range against a broad panel where the isoxazole comparator 5d is less active and less broad-spectrum. |
| Conditions | NCI 60 human tumor cell line panel, 5-dose molar range assay. |
Why This Matters
For procurement, this demonstrates the compound's specific substitution pattern is critical for achieving a therapeutically relevant broad-spectrum anticancer profile, which a non-specific analog like 5d cannot deliver.
- [1] El-Din, M. M. G., El-Gamal, M. I., Abdel-Maksoud, M. S., Yoo, K. H., & Oh, C. H. (2015). Design, synthesis, biological evaluation and molecular docking studies of novel benzofuran–pyrazole derivatives as anticancer agents. Bioorganic Chemistry, 63, 1-12. View Source
